
(S)-Azepan-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Azepan-3-amine typically involves the reduction of azepan-3-one. One common method is the catalytic hydrogenation of azepan-3-one using a chiral catalyst to ensure the production of the (S)-enantiomer. The reaction is usually carried out under mild conditions with hydrogen gas at room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of chiral catalysts in large-scale production ensures the enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-Azepan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form hexahydroazepine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides, isocyanates, and alkyl halides are commonly used.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Hexahydroazepine derivatives.
Substitution: Amides, ureas, and various substituted amines.
Scientific Research Applications
(S)-Azepan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-Azepan-3-amine largely depends on its application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
®-Azepan-3-amine: The enantiomer of (S)-Azepan-3-amine, with similar chemical properties but different biological activities.
Hexahydroazepine: A structurally related compound with a fully saturated ring.
Azepan-3-one: The ketone precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific biological activities that are not observed in its racemic or achiral counterparts. Its ability to form stable complexes with various biological targets makes it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
(3S)-azepan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUBYASTGWKFHK-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC[C@H](C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428011 |
Source
|
Record name | (S)-Azepan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107885-67-6 |
Source
|
Record name | (S)-Azepan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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